Cibacron Blue

Descripción

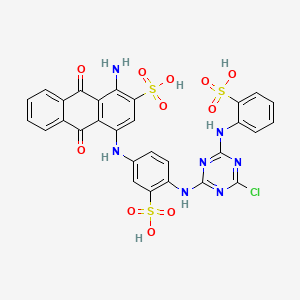

Cibacron Blue F3GA (C.I. Reactive Blue 2) is a sulfonated polyaromatic triazine dye widely utilized in biochemistry and molecular biology due to its structural resemblance to nucleotide cofactors (e.g., NAD⁺, ATP) . Its anthraquinone core, disulfophenyl-triazine moiety, and multiple sulfonate groups enable selective interactions with nucleotide-binding proteins, including kinases, dehydrogenases, and polymerases . Applications span affinity chromatography (e.g., purification of DNA antibodies, dehydrogenases, and serum albumin) , enzyme inhibition studies (e.g., RNA polymerase inhibition) , and modulation of ligand-gated ion channels (e.g., P2X receptors) .

Propiedades

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCWQPZFAFZLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233085 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84166-13-2 | |

| Record name | Cibacron blue 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibacron Blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chemical Synthesis of Cibacron Blue

This compound F3G-A (CAS 84166-13-2) is synthesized through a multi-step nucleophilic substitution pathway, as detailed in studies leveraging bromaminic acid as a precursor. The synthesis involves three consecutive reactions designed to build the dye’s complex structure, which includes anthraquinone, triazine, and sulfonated phenyl moieties.

Stepwise Synthesis Pathway

The first step involves a copper-mediated nucleophilic substitution between bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and 2,5-diaminobenzenesulfonic acid. This reaction yields an intermediate compound, 1-amino-4-((4-amino-3-sulfophenyl)amino)-anthraquinone-2-sulfonic acid. Subsequent steps include:

- Reaction with cyanuric chloride : The intermediate undergoes nucleophilic addition to cyanuric chloride, introducing a triazine ring.

- Substitution with orthanilic acid : A final substitution step attaches orthanilic acid (2-aminobenzenesulfonic acid) to the triazine ring, completing the this compound structure.

Reaction Optimization

Critical parameters influencing yield and purity include:

- Temperature : Elevated temperatures (>60°C) accelerate reaction rates but risk side reactions.

- Solvent system : Aqueous environments with ethanol additives improve solubility of intermediates.

- Catalysts : Copper ions facilitate the initial substitution, achieving >80% conversion efficiency.

Table 1: Optimal Conditions for this compound Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes rate without degradation |

| Reaction Time | 4–6 hours | Ensures complete substitution |

| Molar Ratio (Bromaminic acid : Diaminobenzenesulfonic acid) | 1:1.2 | Prevents excess reagent accumulation |

| Catalyst Concentration | 0.1 M Cu²⁺ | Enhances nucleophilic substitution |

Large-Scale Production and Cost Efficiency

Industrial-scale preparation of this compound derivatives, such as this compound F3G-A-polyethylene glycol (PEG), requires modifications to laboratory protocols. Studies demonstrate that scaling the reaction to produce kilogram quantities necessitates precise control over mixing and heat transfer.

Functionalization for Chromatographic Applications

This compound’s utility in affinity chromatography relies on its immobilization onto solid supports. Two principal methods dominate:

Agarose-Based Immobilization

Affi-Gel® Blue (Bio-Rad), a commercial matrix, couples this compound to crosslinked agarose (Bio-Gel A-5m). The process involves:

- Activation : Epichlorohydrin or divinyl sulfone activates agarose hydroxyl groups.

- Coupling : The dye’s sulfonate groups react with activated agarose at pH 10–11, achieving ligand densities of 2–5 µmol/mL.

Table 2: Properties of Affi-Gel® Blue

| Property | Value |

|---|---|

| Particle Size | 50–300 µm |

| Binding Capacity (BSA) | 11 mg/mL |

| Operating pH Range | 4–10 |

| Flow Rate | 15–25 cm/hr |

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency in this compound preparations.

Spectroscopic Analysis

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted intermediates, with purity >95% required for affinity applications.

Análisis De Reacciones Químicas

Tipos de Reacciones

Cibacron Blue experimenta diversas reacciones químicas, que incluyen:

Oxidación: La estructura de la antraquinona se puede oxidar en condiciones específicas.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de this compound.

Reactivos y Condiciones Comunes

Oxidación: Agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El cloruro de cianúrico y el ácido ortanílico se utilizan comúnmente en la síntesis.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para diferentes aplicaciones en investigación e industria.

Aplicaciones Científicas De Investigación

Affinity Chromatography

Cibacron Blue 3GA is predominantly utilized as a ligand in affinity chromatography. This technique allows for the selective purification of proteins based on their specific interactions with the dye.

Mechanism of Binding

The binding mechanism involves the interaction of this compound with protein sites that are structurally similar to natural ligands. Studies have shown that this compound binds effectively to various proteins, including enzymes and serum albumins, leveraging electrostatic interactions between the dye's sulfonic groups and basic amino acids in target proteins .

Case Studies

- Purification of Interferons : Research demonstrated successful separation of mammalian fibroblast interferons using this compound 3GA as a ligand. The method proved effective for both crude and purified interferons, showcasing the dye's utility in isolating biologically significant proteins .

- Isolation of Bovine Lactoferrin : Another study highlighted the strong interaction between immobilized this compound 3GA and bovine lactoferrin, emphasizing its potential in extracting immunologically important proteins from complex biological matrices .

Development of Engineered Microspheres

Recent advancements have seen the incorporation of this compound into engineered microspheres for enhanced stability and performance in fluidized-bed systems.

Engineered Microsphere Agarose (EMA)

Researchers created a composite material by combining this compound 3GA with agarose and ferromagnetic particles. This engineered microsphere exhibited improved adsorption stability, making it suitable for various chromatographic applications .

Molecularly Imprinted Membranes

This compound has also been integrated into molecularly imprinted membranes to selectively bind specific enzymes, such as amylase. This application enhances enzyme activity by providing a tailored environment for substrate interaction .

Magnetic Silica Particles

In another innovative application, this compound was utilized to modify magnetic silica particles, facilitating protein purification through magnetic separation techniques. This approach combines the advantages of magnetic responsiveness with selective protein binding capabilities .

Comparative Performance Analysis

A comparative analysis of different methods utilizing this compound reveals its effectiveness across various applications:

| Application Area | Methodology | Key Findings |

|---|---|---|

| Affinity Chromatography | Use as a ligand for protein purification | High selectivity for interferons and lactoferrin |

| Engineered Microspheres | Combined with agarose and magnetic particles | Enhanced stability in fluidized-bed systems |

| Molecular Imprinting | Incorporated into membranes for enzyme binding | Improved enzyme activity through selective binding |

| Magnetic Separation | Modified silica particles | Efficient protein purification using magnetic fields |

Mecanismo De Acción

Cibacron Blue ejerce sus efectos a través de su capacidad para unirse a sitios de unión a nucleótidos en proteínas. La estructura del colorante le permite interactuar con varias proteínas a través de interacciones hidrófobas, electrostáticas, de transferencia de carga y de enlace de hidrógeno. Esta unión puede inhibir o alterar la actividad de las proteínas diana, lo que la hace útil en varios ensayos bioquímicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Cibacron Blue belongs to a class of sulfonated aromatic dyes with diverse biological activities. Key analogues include:

Mechanistic Differences in Protein/Receptor Interactions

P2X Receptor Modulation :

- This compound : Acts as an allosteric modulator for P2X3 and P2X4 receptors, enhancing ATP potency (3–7-fold) and accelerating receptor resensitization . Biphasic effects (potentiation at low μM, inhibition at high μM) observed in P2X2/3 heteromers .

- Suramin : Broad P2X antagonism (IC₅₀ ≈ 0.5 mM for P2X4) without potentiation ; inhibits CDCP1 phosphorylation via polysulfonate interactions .

- Zn²⁺ : Mimics this compound’s allosteric effects on P2X4 but with lower potency .

- Enzyme Inhibition: this compound: Noncompetitive inhibition of Azotobacter vinelandii RNA polymerase (IC₅₀ ≈ 8 μM), targeting the dinucleotide fold . Binds glutathione transferase (GST) via anthraquinone-sulfonate interactions (Kd ≈ nM range) . Suramin/Trypan Blue: Inhibit pyruvate kinases by occupying adenosine-binding pockets, unlike this compound’s triazine-mediated binding .

- Affinity Chromatography: this compound: Efficient for albumin removal (90% binding efficiency) and dehydrogenase purification (e.g., 23.2-fold purification of glucose-6-phosphate dehydrogenase) . KE-3B艳红 (KE-3B Brilliant Red): Superior specificity for glucose-6-phosphate dehydrogenase (66% activity recovery vs. 30.8% for this compound with ethanol dehydrogenase) .

Pharmacological and Biochemical Specificity

- Allosteric vs. Competitive Binding: this compound’s noncompetitive inhibition of RNA polymerase contrasts with rifampicin’s competitive mechanism .

- Structural Determinants of Binding: The anthraquinone moiety of this compound mediates van der Waals contacts with GST (Phe9, Tyr109) and ionic interactions with Arg14 . Acid Blue dyes lack the triazine group, reducing affinity for nucleotide-binding proteins .

Limitations and Alternatives

Actividad Biológica

Cibacron Blue, specifically this compound F3GA, is a triazine dye widely recognized for its applications in biochemistry and molecular biology, particularly as an affinity ligand in chromatography. Its biological activity has been the subject of various studies that highlight its interactions with proteins, enzymes, and even its potential therapeutic effects.

Chemical Structure and Properties

This compound F3GA is structurally similar to naturally occurring nucleoside phosphates, which allows it to mimic biological molecules such as ATP and NADH. This structural similarity enables this compound to interact with various enzymes and receptors, making it a valuable tool in biochemical research.

Affinity Chromatography Applications

This compound is extensively used in affinity chromatography for the purification of proteins. Its ability to bind specifically to certain proteins allows researchers to isolate these biomolecules effectively. The following table summarizes some key findings related to the use of this compound in protein purification:

Case Studies on Biological Activity

-

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) :

A study demonstrated that this compound F3GA reduced the minimum inhibitory concentration (MIC) of oxacillin against MRSA. This effect was not seen with methicillin-sensitive strains, indicating a unique mechanism of action that does not involve traditional resistance factors like mecA or autolysins. The precise target of this compound in MRSA remains unidentified, suggesting further investigation is warranted . -

Biocompatibility in Biomaterials :

Research involving this compound-agarose as a biomaterial for microencapsulation showed that while fibrotic overgrowth occurred with both this compound-agarose and plain agarose, the presence of Cibacron did not significantly reduce this overgrowth compared to agarose alone. This suggests that while this compound may have beneficial properties in certain contexts, its effectiveness in reducing fibrotic responses may be limited . -

Protein-Ligand Interactions :

Studies have indicated that this compound can effectively interact with various proteins through hydrophobic interactions and ionic bonds. For example, the binding of lactoferrin to this compound was attributed to electrostatic interactions between the dye's sulfonic groups and the protein's basic side chains . This interaction is significant for applications in immunological research and protein purification.

This compound exhibits its biological activity primarily through:

- Mimicking Nucleotide Structures : By resembling ATP and NADH, it can bind to nucleotide-binding sites on enzymes.

- Electrostatic Interactions : These interactions facilitate binding to proteins with complementary charge distributions.

- Hydrophobic Interactions : These are crucial at lower pH levels, enhancing the stability of dye-protein complexes.

Q & A

Q. How does Cibacron Blue function in affinity chromatography for protein purification?

this compound is widely used as a dye-ligand in affinity chromatography due to its structural mimicry of nucleotide cofactors (e.g., NAD⁺). Proteins with dinucleotide-binding domains, such as dehydrogenases and kinases, bind reversibly to the dye via hydrophobic and ionic interactions. For example, human serum albumin (HSA) binds to this compound through domain-specific interactions, enabling its purification using protocols optimized for pH (6–8) and ionic strength (0.1–0.5 M NaCl) . The dye is covalently immobilized on agarose or polyamide matrices, achieving ligand densities of 2–6 µmol/mL resin . Methodological validation includes SDS-PAGE, isoelectric focusing, and circular dichroism (CD) to confirm binding specificity .

Q. What experimental methods are used to quantify this compound-protein interactions?

Spectrophotometric titration is a key method for analyzing dye-protein binding. For instance, difference spectral titrations of lactate dehydrogenase (LDH) with this compound F3GA revealed affinity constants (Kd) in the micromolar range, correlating with NAD⁺ binding sites . Advanced techniques like induced circular dichroism (ICD) can map secondary ligand-binding sites on multi-domain proteins (e.g., HSA domains I, II, and III) . Researchers must account for dye purity, as meta-substituted isomers in commercial preparations may reduce binding efficacy for specific enzymes like alcohol dehydrogenase (ADH) .

Q. How is this compound applied in albumin purification protocols?

Immobilized this compound 3G-A resin (6% cross-linked agarose) is used to purify albumin via affinity chromatography. Key steps include:

- Equilibration with low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.4).

- Sample loading and washing to remove unbound proteins.

- Elution using 1.5 M NaCl or competitive ligands (e.g., NADH for dehydrogenases). Validation involves SDS-PAGE and mass spectrometry to confirm purity . Acid hydration of polyamide membranes increases dye-ligand content (42.5 µmol/g vs. 35.8 µmol/g without hydration), enhancing albumin binding capacity .

Advanced Research Questions

Q. How can experimental design optimize this compound-mediated dye degradation in environmental studies?

Factorial designs (e.g., 2³ full factorial) are critical for identifying significant parameters in enzymatic degradation. For Coprinus cinereus-mediated this compound discoloration, temperature (37°C) was the dominant factor (p < 0.05), while pH (7) and biomass (0.1 mg/mL) showed no individual significance. Interaction effects between factors, however, significantly impacted degradation efficiency. Future studies should integrate nutrient variables (e.g., nitrogen sources) and hybrid physicochemical models .

Q. What structural features of this compound derivatives influence their inhibitory activity?

this compound inhibits human hematopoietic prostaglandin D synthase (H-PGDS) with an IC₅₀ of 44 nM. Derivatives lacking the sulfonamide group (e.g., PGD-042) show 100-fold reduced activity, highlighting the importance of this moiety for binding. Co-crystallization studies (hanging-drop vapor diffusion) and X-ray diffraction (2.0 Å resolution) revealed steric clashes in derivative-enzyme complexes, guiding structure-activity relationship (SAR) models .

Q. How does this compound modulate P2X receptor activity in nociception studies?

this compound acts as a biphasic allosteric modulator of rat P2X3 and P2X2/3 receptors. At low concentrations (0.3–10 µM), it enhances BzATP-induced calcium flux (EC₅₀ = 580 nM) by increasing agonist potency. At >30 µM, it antagonizes receptor activation. In vivo, intradermal co-administration with BzATP (30 nmol/paw) amplifies nociceptive behavior, validated via dose-response curves and formalin tests. Researchers must control local concentrations to avoid paradoxical effects .

Q. How can contradictory data on enzyme binding to this compound be resolved?

Discrepancies in enzyme-dye binding (e.g., ADH binding to Blue Sepharose CL6B but not Serva-sourced this compound) arise from dye isomer heterogeneity. Meta-substituted isomers lack affinity for ADH, whereas ortho-substituted isomers in commercial resins enable binding. Methodological fixes include:

- Validating dye-ligand purity via HPLC.

- Using standardized resins (e.g., Blue Sepharose) for reproducibility .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacological effects?

Dose-response studies require non-linear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values. For biphasic effects (e.g., P2X2/3 modulation), two-site binding models or Schild regression are used. In nociception assays, ANOVA with post-hoc tests (e.g., Tukey’s) validates significance (p < 0.05) between treatment groups .

Q. Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.